rhodium(3+) triammonium hexachloride
Description
Significance of Rhodium(III) in Inorganic and Organometallic Chemistry
Rhodium, a rare transition metal belonging to the platinum group, is notable for its corrosion resistance and catalytic prowess. numberanalytics.comwikipedia.org In chemistry, its significance is largely tied to its diverse oxidation states, which range from -3 to +5, with +1 and +3 being the most common and stable. wikipedia.orgwikipedia.org The rhodium(III) oxidation state is particularly important, forming predominantly octahedral complexes that are kinetically inert. wikipedia.orgresearchgate.netwikipedia.org This stability allows for the systematic study of ligand substitution and redox reactions, providing foundational insights into reaction mechanisms. researchgate.netacs.org
In inorganic chemistry, Rh(III) complexes are crucial as precursors for many other rhodium compounds. nih.gov The hydrated form of rhodium(III) chloride, for instance, is a common starting material for the synthesis of numerous organometallic complexes. wikipedia.org These complexes are central to organometallic chemistry, a field that studies compounds with metal-carbon bonds. wikipedia.org Organorhodium compounds, especially those involving Rh(III), are key intermediates and catalysts in major industrial processes. wikipedia.orgwikipedia.org They are instrumental in reactions like hydrogenation, hydroformylation, and the carbonylation of methanol (B129727) to produce acetic acid, as seen in the Monsanto process. numberanalytics.comwikipedia.orgwikipedia.org The ability of rhodium to form stable complexes with a variety of ligands, including phosphines, N-heterocyclic carbenes, and cyclopentadienyl (B1206354) anions, underpins its versatility as a catalyst. wikipedia.orgnih.gov
Overview of the [RhCl6]3- Anion as a Fundamental Coordination Entity
The hexachlororhodate(III) anion, [RhCl6]3-, is a primary example of a rhodium(III) coordination complex. nih.gov It consists of a central rhodium atom in the +3 oxidation state octahedrally coordinated to six chloride ligands. nih.govnih.gov This anion is a fundamental building block in rhodium chemistry. nih.gov Salts containing the [RhCl6]3- anion are among the most common and extensively investigated rhodium(III) compounds. nih.gov
The compound rhodium(3+) triammonium (B15348185) hexachloride, with the chemical formula (NH₄)₃[RhCl₆], is a salt that features this complex anion. nih.govwikipedia.org It is composed of three ammonium (B1175870) cations (NH₄⁺) and the octahedral [RhCl₆]³⁻ anion. nih.gov This substance typically forms red crystals that are slightly soluble in water. wikipedia.org In aqueous solutions, the [RhCl6]3- anion can undergo partial hydrolysis, where a chloride ligand is replaced by a water molecule, forming the [RhCl₅(H₂O)]²⁻ complex. acs.orgwikipedia.org The stability and predictable reactivity of the [RhCl6]3- anion make it an essential starting material for the synthesis of other rhodium complexes, including catalytically active species and various rhodium(III) chloroamines. nih.gov
Historical Context of Rhodium(III) Chloroamine Research
The history of rhodium chemistry began with its discovery by William Hyde Wollaston in 1803-1804. wikipedia.org Wollaston isolated the element from platinum ore and named it rhodium, from the Greek word 'rhodon' for rose, due to the color of one of its chlorine compounds. wikipedia.org Early research focused on the precipitation of rhodium from solutions using ammonium chloride, which yielded compounds like ammonium hexachlororhodate(III), (NH₄)₃[RhCl₆].
For over a century, rhodium(III) octahedral complexes with amine and chloride ligands have been subjects of intensive study. nih.gov These rhodium(III) chloroamines are significant because they serve as common precursors for catalytically active rhodium(I) and rhodium(III) species. nih.gov Despite this long history of research, detailed structural information for some of these complexes was sporadic for many years, with some potential [RhClₓ(NH₃)₆₋ₓ] compounds remaining uncharacterized. nih.gov The systematic investigation of these compounds has been crucial for understanding the general trends in their synthesis, crystal structures, and stereochemistry, providing valuable models for coordination chemistry. nih.gov
Interactive Data Table: Properties of Rhodium(3+) Triammonium Hexachloride
| Property | Value | Source |
| Chemical Formula | Cl₆H₁₂N₃Rh | wikipedia.orgpschemicals.com |
| Molar Mass | 369.72 g·mol⁻¹ | wikipedia.org |
| Appearance | Red crystals | wikipedia.org |
| Density | 2.2 g/cm³ | wikipedia.org |
| Solubility in Water | Slightly soluble | wikipedia.org |
| IUPAC Name | Ammonium hexachlororhodate(III) | wikipedia.org |
| CAS Number | 15336-18-2 | wikipedia.orgpschemicals.com |
Interactive Data Table: Properties of the [RhCl6]3- Anion
| Property | Value | Source |
| Molecular Formula | Cl₆Rh³⁻ | nih.gov |
| Molecular Weight | 315.6 g/mol | nih.gov |
| IUPAC Name | hexachlororhodate(3-) | nih.gov |
| Geometry | Octahedral | nih.gov |
| Charge | -3 | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
triazanium;rhodium(3+);hexachloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.3H3N.Rh/h6*1H;3*1H3;/q;;;;;;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNYBYILSUWBHM-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H12N3Rh | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation Routes
Preparation from Rhodium(III) Chloride and Ammonium (B1175870) Chloride
The most direct and common methods for preparing rhodium(3+) triammonium (B15348185) hexachloride involve the reaction between a rhodium(III) chloride source and ammonium chloride.
A widely employed method for synthesizing high-purity rhodium(3+) triammonium hexachloride hydrate (B1144303) ((NH₄)₃[RhCl₆]·H₂O) is the slow evaporation of an aqueous solution containing stoichiometric amounts of rhodium(III) chloride hydrate (RhCl₃·xH₂O) and an excess of ammonium chloride (NH₄Cl). wikipedia.orgnih.gov The reaction is typically carried out in a 3 M hydrochloric acid (HCl) solution, and slow evaporation of the solvent leads to the crystallization of the desired product with a quantitative yield. nih.gov The presence of excess ammonium chloride helps to suppress the formation of aquated rhodium chloride complexes by favoring the formation of the stable [RhCl₆]³⁻ anion according to Le Chatelier's principle.
An alternative to slow evaporation is the direct reaction method. wikipedia.org In this approach, hexachlororhodic(III) acid (H₃[RhCl₆]) is reacted directly with a water solution of ammonium chloride. nih.gov This method relies on the precipitation of the less soluble ammonium salt upon mixing the reactant solutions. The fundamental reaction is the combination of the constituent ions in solution:
3NH₄⁺(aq) + [RhCl₆]³⁻(aq) → (NH₄)₃RhCl₆
This direct precipitation is often faster than slow evaporation but may require careful control of concentration and temperature to ensure the purity of the product.
| Method | Reactants | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Slow Evaporation | RhCl₃·xH₂O, NH₄Cl (excess) | Slow evaporation from 3 M HCl solution | (NH₄)₃[RhCl₆]·H₂O | Quantitative | nih.gov |
| Direct Reaction | H₃[RhCl₆], NH₄Cl | Reaction in water solution | (NH₄)₃[RhCl₆] | - | nih.gov |
Role as an Intermediate in Rhodium Recovery and Refining Processes
Rhodium is a rare and precious metal, making its recovery from spent materials, such as automotive catalysts, economically crucial. researchgate.net In many hydrometallurgical refining processes, rhodium is first converted into a soluble chloride form. A common strategy for separating rhodium from other platinum group metals and base metal impurities involves its selective precipitation as this compound. google.com
The general process involves dissolving the rhodium-containing material, often in aqua regia or through other oxidative dissolution methods, to form a solution containing [RhCl₆]³⁻ ions. researchgate.netwikipedia.org By adding ammonium chloride to this acidic solution, the sparingly soluble (NH₄)₃[RhCl₆] precipitates, leaving other more soluble metal chlorides in the solution. google.com This precipitation step is a critical part of the purification process, effectively isolating the rhodium. The recovered (NH₄)₃[RhCl₆] can then be further processed, for instance, by calcination and reduction with hydrogen gas, to obtain high-purity rhodium metal. google.com
Derivatization from Other Rhodium(III) Precursors
Beyond the direct reaction of rhodium(III) chloride, this compound and related chloroamines can be synthesized from other rhodium(III) starting materials.
Nitrito-rhodium(III) complexes, such as hexanitrorhodate(III) ([Rh(NO₂)₆]³⁻), are stable and can serve as precursors. nih.gov The synthesis of rhodium(III) chloroamines can be achieved by reacting [Rh(NO₂)₆]³⁻ with ammonia (B1221849), followed by treatment with hydrochloric acid. nih.gov Another documented method involves the evaporation of ammonium chloronitrorhodate(III) with an aqueous HCl solution, which facilitates the substitution of nitrito ligands with chloro ligands to yield the hexachloro complex. nih.gov For example, heating a complex like fac-[Rh(NH₃)₃(NO₂)₃] with a 1:1 aqueous HCl solution can produce fac-[Rh(NH₃)₃Cl₃] in high yield. mdpi.com This demonstrates the general principle of ligand exchange from nitrito to chloro ligands to access rhodium(III) chloride complexes.
Catalytic methods have been developed for the synthesis of certain rhodium(III) chloroamine complexes, which are closely related precursors. For instance, the synthesis of pentaamminechlororhodium(III) chloride ([Rh(NH₃)₅Cl]Cl₂) and trans-diamminetetrachlororhodate(III) ([Rh(NH₃)₄Cl₂]⁺) can be achieved with high yield from rhodium(III) chloride hydrate using hydrazinium (B103819) salts as catalysts. mdpi.com In one procedure, adding a small amount of hydrazinium dichloride (N₂H₆Cl₂) to a solution of RhCl₃·xH₂O in an ammonia buffer (pH ~8.2) rapidly yields the [Rh(NH₃)₅Cl]Cl₂ precipitate. mdpi.com While this does not directly produce (NH₄)₃[RhCl₆], it illustrates an advanced synthetic strategy within the rhodium-ammonia-chloride chemical system, providing efficient routes to specific rhodium(III) amine precursors. mdpi.com
| Method | Precursor | Reagents | Key Conditions | Product Example | Reference |
|---|---|---|---|---|---|
| Via Nitrito-Complex | fac-[Rh(NH₃)₃(NO₂)₃] | HCl (1:1 aqueous solution) | Heating for 3 hours | fac-[Rh(NH₃)₃Cl₃] | mdpi.com |
| Catalytic Synthesis | RhCl₃·xH₂O | N₂H₆Cl₂ (catalyst), Ammonia buffer | pH ~8.2, heated solution | [Rh(NH₃)₅Cl]Cl₂ | mdpi.com |
Crystallographic and Structural Elucidation
Crystal System and Space Group Analysis
The hydrated form of rhodium(3+) triammonium (B15348185) hexachloride, (NH₄)₃[RhCl₆]·H₂O, crystallizes in the orthorhombic system. researchgate.net Detailed single-crystal X-ray diffraction studies have identified its space group as Pnma. researchgate.net The unit cell contains four formula units (Z = 4) with lattice parameters of a = 1219.3 pm, b = 700.7 pm, and c = 1416.7 pm. researchgate.net In this arrangement, the [RhCl₆]³⁻ anions are located on special positions that correspond to mirror planes within the crystal lattice. scispace.com This specific symmetry constraint means that the rhodium atom and two of its coordinating chloride ligands lie directly on the mirror plane. scispace.com
Crystallographic Data for (NH₄)₃[RhCl₆]·H₂O
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pnma | researchgate.net |
| a-axis (pm) | 1219.3 | researchgate.net |
| b-axis (pm) | 700.7 | researchgate.net |
| c-axis (pm) | 1416.7 | researchgate.net |
| Formula Units (Z) | 4 | researchgate.net |
Octahedral Geometry of the [RhCl₆]³⁻ Anion
The [RhCl₆]³⁻ anion, a key component of the title compound, consistently adopts an octahedral coordination geometry. researchgate.netnih.gov In this configuration, the central rhodium(III) ion is coordinated to six chloride ligands. The stability of this complex is high, a characteristic feature of rhodium(III)'s preference for octahedral environments. researchgate.net The Rh-Cl bonds and the Cl-Rh-Cl angles are characteristic of a regular or slightly distorted octahedron, depending on the crystalline environment and interactions with surrounding cations.
Representative Geometry of the [RhCl₆]³⁻ Anion
| Parameter | Description |
|---|---|
| Coordination Number | 6 |
| Geometry | Octahedral |
| Central Atom | Rh(III) |
| Ligands | 6 x Chloride (Cl⁻) |
| Ideal Cl-Rh-Cl Angles | 90° (cis), 180° (trans) |
Interionic Interactions: Hydrogen Bonding and Supramolecular Assembly
The solid-state structure of rhodium(3+) triammonium hexachloride is not merely defined by the packing of its constituent ions but is significantly influenced by a network of non-covalent interactions, primarily hydrogen bonds.
Pseudo-Translational Sublattices and Packing Arrangements
When analyzing the crystal structure of rhodium(III) chloroamines as a whole, a pattern of pseudo-translational sublattices emerges. In the specific case of (NH₄)₃[RhCl₆]·H₂O, the arrangement of the [RhCl₆]³⁻ anions corresponds to a hexagonal close-packed (hcp) lattice. researchgate.net This is visualized as two-layered hexagonal sheets of anions stacked perpendicular to the a-axis. researchgate.netresearchgate.net This underlying order, where the complex rhodium-containing anions occupy positions of a nearly ideal lattice, is a key principle in understanding the crystal chemistry of this family of compounds. Other related compounds, such as (NH₄)₂[Rh(NH₃)Cl₅], exhibit a three-layered, face-centered cubic (fcc) packing arrangement. researchgate.netresearchgate.net
Comparative Crystallography with Related Hexachlorometallate Species
The structure of (NH₄)₃[RhCl₆]·H₂O is best understood in the context of related compounds. It is considered isomorphous with its potassium analogue, K₃[RhCl₆]·H₂O, meaning they share the same crystal structure despite the different cation. This is a common feature among ammonium (B1175870) and potassium salts in this series. In contrast, sodium salts of similar complexes often adopt different crystal structures.
Furthermore, comparing the rhodium complex to other hexachlorometallates, such as those containing antimony(III), reveals the significant impact of hydrogen bonding. In structures like tris(diethylammonium) hexachloridoantimonate(III), strong N-H···Cl hydrogen bonds are explicitly shown to be responsible for causing significant distortions in the [SbCl₆]³⁻ octahedra, affecting both bond lengths and angles. This highlights the crucial role of the cation in dictating the precise geometry of the anionic substructure in the solid state.
Structural Characterization of Related Ammonium Hexachlororhodate Salts
Detailed crystallographic studies have been performed on several analogous compounds, including the hydrated form of the parent salt, (NH₄)₃[RhCl₆]·H₂O, and more complex derivatives like Wilm's salt, tetraammonium hexachlororhodate(III) nitrate (B79036), (NH₄)₄[RhCl₆]NO₃. The analysis of these structures reveals variations in crystal systems and space groups, driven by the incorporation of water molecules or other ionic species.
For instance, the hydrated salt (NH₄)₃[RhCl₆]·H₂O features a crystal structure with two layered hexagonal closed-packed layers. researchgate.net In contrast, a comprehensive re-investigation of Wilm's salt, (NH₄)₄[RhCl₆]NO₃, led to a revision of its space group symmetry. researchgate.net Initial assessments suggested a polar space group, but further refinement using single-crystal data indicated a chiral space group, R32, for the room temperature structure. researchgate.net This more accurate model shows that the ammonium cations, hexachlororhodate anions, and nitrate anions form a three-dimensional framework linked by weak N-H...Cl and N-H...O hydrogen bonds, with all atoms, including hydrogen, appearing fully ordered on their respective sites. researchgate.net
Furthermore, studies on the by-products formed during the synthesis of these salts, such as diammonium aquapentachlororhodate(III), (NH₄)₂[RhCl₅(H₂O)], provide additional structural context. researchgate.netwikipedia.org The partial hydrolysis of the [RhCl₆]³⁻ anion to [RhCl₅(H₂O)]²⁻ demonstrates the stability of the octahedral rhodium(III) coordination sphere while highlighting its reactivity in aqueous solutions. wikipedia.org Comparative studies with other tervalent hexachloro-complexes, such as K₃RhCl₆·H₂O and (NH₄)₃IrCl₆·H₂O, have also been conducted. These investigations often reveal complex nuclear quadrupole resonance (NQR) and infrared spectra, suggesting a low site-symmetry for the [MCl₆]³⁻ anion in the crystal lattice. researchgate.net
The structural data for these related salts are summarized in the table below, offering a comparative view of their crystallographic properties.
Table 1. Crystallographic Data for Related Ammonium Hexachlororhodate Salts
| Compound Name | Chemical Formula | Crystal System | Space Group | Key Structural Features |
| Ammonium Hexachlororhodate(III) Monohydrate | (NH₄)₃[RhCl₆]·H₂O | Hexagonal | Not stated | Two layered hexagonal closed-packed layers are formed perpendicular to the a-direction. researchgate.net |
| Tetraammonium Hexachlororhodate(III) Nitrate (Wilm's Salt) | (NH₄)₄[RhCl₆]NO₃ | Trigonal | R32 | 3D framework via N-H...Cl and N-H...O hydrogen bonds; ordered structure. researchgate.net |
| Diammonium Aquopentachlororhodate(III) | (NH₄)₂[RhCl₅(H₂O)] | Not stated | Not stated | A product of the partial hydrolysis of the [RhCl₆]³⁻ anion. researchgate.netwikipedia.org |
| Potassium Hexachlororhodate(III) Monohydrate | K₃RhCl₆·H₂O | Not stated | Not stated | Exhibits complex spectra suggesting low site-symmetry for the [RhCl₆]³⁻ anion. researchgate.net |
Solution Phase Coordination Chemistry and Ligand Exchange Kinetics
Chemical Speciation of Rhodium(III) Chloro Complexes in Acidic Media
In acidic aqueous solutions, the dissolution of rhodium(III) salts like triammonium (B15348185) hexachlororhodate results in a dynamic equilibrium involving several octahedral chloro-aqua complexes. wikipedia.orgnih.gov The hexachlororhodate(III) anion, [RhCl6]3-, is the predominant species only at very high chloride concentrations. nih.govnih.gov As the chloride concentration decreases or upon standing in solution, sequential replacement of chloride ligands by water molecules occurs. wikipedia.org
Advanced analytical techniques, particularly ¹⁰³Rh NMR spectroscopy, have been instrumental in identifying the specific complexes present in these solutions without altering the chemical equilibrium. core.ac.uk These studies have confirmed the presence of a series of [RhCln(H2O)6-n]3-n species. The primary species identified in acidic chloride media include:
Hexachlororhodate(III), [RhCl6]3-
Aquapentachlororhodate(III), [RhCl5(H2O)]2-
Diaquatetrachlororhodate(III), [RhCl4(H2O)2]- (existing as cis and trans isomers)
Triaquatrichlororhodium(III), [RhCl3(H2O)3] (existing as fac and mer isomers) wikipedia.orgcore.ac.uk
The relative proportions of these species are dictated by the precise conditions, and their distribution determines the solution's color, which can vary from the raspberry-red associated with higher chloro complexes to yellow for aquated species. wikipedia.org The complexity of this speciation is a critical factor in processes like solvent extraction and precipitation for rhodium recovery, as the charge and size of the dominant complex anion influence its interaction with organic extractants. core.ac.ukresearchgate.net
Table 1: Major Rhodium(III) Chloro-Aqua Species in Acidic Solution
| Complex Ion Formula | Name |
| [RhCl6]3- | Hexachlororhodate(III) |
| [RhCl5(H2O)]2- | Aquapentachlororhodate(III) |
| [RhCl4(H2O)2]- | Diaquatetrachlororhodate(III) |
| [RhCl3(H2O)3] | Triaquatrichlororhodium(III) |
| [RhCl2(H2O)4]+ | Tetrachlorodiaquarhodate(III) |
| [RhCl(H2O)5]2+ | Pentachloromonoaquarhodate(III) |
| [Rh(H2O)6]3+ | Hexaaquarhodium(III) |
This table is a composite representation from sources wikipedia.orgnih.govcore.ac.uk.
Hydrolysis and Aquation Reactions
Hydrolysis, or more specifically aquation, is the fundamental reaction governing the speciation of rhodium(III) chloro complexes in aqueous solution. youtube.comdalalinstitute.com It involves the stepwise substitution of chloride ligands by water molecules. These reactions are reversible, with the equilibrium position depending on the chloride ion concentration. youtube.com
[RhCln(H2O)6-n]3-n + H2O ⇌ [RhCln-1(H2O)7-n]4-n + Cl-
The first step in the hydrolysis of the hexachlororhodate(III) ion is the formation of the aquapentachlororhodate(III) species, [RhCl5(H2O)]2-. wikipedia.orgnih.gov This reaction is often slow, contributing to the phenomenon of "ageing" in rhodium chloride solutions, where the chemical speciation evolves over time. nih.gov The [RhCl5(H2O)]2- and [RhCl6]3- anions are considered the most significant species in extraction studies conducted at high hydrochloric acid concentrations. nih.gov The subsequent aquation steps lead to further substitution, yielding complexes with a higher water content and lower negative charge, or even a net positive charge. wikipedia.org
Taube classified complexes as "inert" if their ligand substitution reactions have a half-life greater than one minute, and "labile" if the half-life is less than one minute. libretexts.org By this definition, octahedral Rh(III) complexes are decidedly inert. libretexts.org This inertness is a hallmark of third-row transition metals and is attributed to several factors, including the strong metal-ligand bonds formed by the large Rh(III) ion and its electronic configuration (d⁶). dalalinstitute.comgcnayanangal.com The low-spin d⁶ configuration in an octahedral field has a high Ligand Field Stabilization Energy (LFSE), which contributes significantly to the activation energy for substitution, thus slowing the reaction rate. libretexts.org
Influence of Chloride Concentration on Solution Equilibrium and Species Distribution
The concentration of free chloride ions is the primary driver of the equilibrium position and species distribution among the various rhodium(III) chloro-aqua complexes. core.ac.ukresearchgate.net According to Le Chatelier's principle, increasing the chloride concentration shifts the equilibria towards the formation of more highly chlorinated species, such as [RhCl5(H2O)]2- and [RhCl6]3-. Conversely, in solutions with low chloride concentration (e.g., dilute HCl or upon dilution with water), hydrolysis is favored, leading to the predominance of species with more coordinated water molecules, like [RhCl4(H2O)2]- and [RhCl3(H2O)3]. wikipedia.orgresearchgate.net
Studies have mapped the distribution of these species as a function of HCl concentration. For instance, at very high HCl concentrations (above 6 M), [RhCl6]3- is the dominant form. As the acid concentration is lowered, [RhCl5(H2O)]2- becomes more prevalent, followed by the various diaqua- and triaqua- species at even lower concentrations. researchgate.net This relationship is critical for industrial processes, where controlling the chloride concentration allows for the selective formation of the most extractable rhodium species. nih.gov
Table 2: General Trend of Rhodium(III) Species with Chloride Concentration
| Chloride Concentration | Predominant Species Type |
| Very High (>6 M HCl) | [RhCl6]3- |
| High | [RhCl5(H2O)]2- |
| Moderate to Low | [RhCl4(H2O)2]- |
| Very Low / Dilute | [RhCl3(H2O)3] and other highly aquated species |
This table illustrates the general trends described in sources nih.govcore.ac.ukresearchgate.net.
Thermodynamic and Kinetic Stability of Octahedral Rhodium(III) Complexes in Solution
It is crucial to distinguish between thermodynamic and kinetic stability when discussing metal complexes. youtube.comgcnayanangal.com
Thermodynamic stability refers to the extent to which a complex will form and persist at equilibrium. It is related to the strength of the metal-ligand bonds and is quantified by the stability or formation constant (K). youtube.comscribd.com A large formation constant indicates a thermodynamically stable complex that is favored at equilibrium. gcnayanangal.com Rhodium(III) forms thermodynamically stable complexes with a variety of ligands, including chloride.
Kinetic stability , as previously mentioned, pertains to the rate at which a complex undergoes reactions, such as ligand substitution. youtube.com Complexes that react slowly are termed kinetically inert, while those that react quickly are labile. dalalinstitute.comlibretexts.org Octahedral rhodium(III) complexes are characteristically kinetically inert. gcnayanangal.com This means that even if a different complex is thermodynamically more favorable, the transformation to that new species may be extremely slow. For example, while the aquation of [RhCl6]3- is thermodynamically favored in dilute acid, the reaction proceeds slowly due to the kinetic inertness of the complex. libretexts.orggcnayanangal.com This high kinetic stability is a direct consequence of the d⁶ electronic configuration of Rh(III) in a strong octahedral ligand field, which results in a high activation energy for ligand substitution pathways. libretexts.org
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Speciation and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for investigating the rhodium coordination sphere. nih.gov Although the ¹⁰³Rh nucleus has a spin of 1/2 and 100% natural abundance, it suffers from a very low gyromagnetic ratio and dismal NMR sensitivity, which presents experimental challenges. sigmaaldrich.comresearchgate.net Despite this, specialized techniques have enabled its use in characterizing rhodium complexes, including the various chloro-aqua species related to hexachlororhodate(III). nih.gov
¹⁰³Rh NMR spectroscopy is exceptionally sensitive to the chemical environment around the rhodium center, with chemical shifts spanning a very wide range. nih.gov This sensitivity is instrumental in identifying different rhodium species in solution. A key feature in the high-resolution ¹⁰³Rh NMR spectra of rhodium-chloride complexes is the observable isotope effect from the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl. wikipedia.org The statistical distribution of these isotopes in the coordination sphere of the rhodium ion creates a unique set of isotopologues (molecules differing only in their isotopic composition) for each rhodium-chloride complex. wikipedia.org
For the hexachlororhodate(III) anion, [RhCl₆]³⁻, the presence of six chlorine ligands leads to seven possible isotopologues: [Rh(³⁵Cl)ₙ(³⁷Cl)₆₋ₙ]³⁻, where n ranges from 0 to 6. Each of these isotopologues exhibits a slightly different ¹⁰³Rh chemical shift, resulting in a characteristic "fine structure" or multiplet in the NMR spectrum. wikipedia.org This unique pattern serves as a definitive fingerprint for the [RhCl₆]³⁻ ion in solution, allowing for its unambiguous identification. wikipedia.org
Aqueous solutions of rhodium(III) chloride contain a mixture of chloro-aqua complexes, with the general formula [RhClₙ(H₂O)₆₋ₙ]³⁻ⁿ. The relative proportions of these species depend on factors such as the total chloride concentration and time. nih.gov ¹⁰³Rh NMR spectroscopy can distinguish between these various species, as each has a distinct chemical shift. nih.govwikipedia.org
By systematically varying the chloride concentration, researchers can monitor the stepwise substitution of water ligands by chloride ions. This allows for the construction of a species distribution diagram directly from the NMR measurements. wikipedia.org For instance, in solutions with high chloride concentrations, the predominant species is the fully chlorinated [RhCl₆]³⁻ anion, which is identified by its characteristic chemical shift and isotopic fine structure. wikipedia.orgsamaterials.com At lower chloride concentrations, species such as [RhCl₅(H₂O)]²⁻ and cis-[RhCl₄(H₂O)₂]⁻ can be identified. wikipedia.org
| Complex Species | Approximate Chemical Shift (ppm) | Key Identifying Feature |
|---|---|---|
| [RhCl₆]³⁻ | ~ -180 | Multiplet from ³⁵Cl/³⁷Cl isotopologues wikipedia.org |
| [RhCl₅(H₂O)]²⁻ | ~ -350 | Distinct chemical shift and isotopic pattern wikipedia.org |
| cis-[RhCl₄(H₂O)₂]⁻ | ~ -550 | Identified as part of the speciation series wikipedia.org |
X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction (SCXRD)
The solid consists of ammonium (B1175870) cations (NH₄⁺) and hexachlororhodate(III) anions, [RhCl₆]³⁻, arranged in an ionic crystal lattice. sigmaaldrich.com The [RhCl₆]³⁻ anion possesses a well-established octahedral geometry, consistent with Rh(III) in a six-coordinate environment. nih.gov In this arrangement, the rhodium atom is at the center of the octahedron, with six chloride ligands located at the vertices. The Rh-Cl bonds are all equivalent in length, and the Cl-Rh-Cl bond angles are approximately 90° or 180°.
| Parameter | Expected Value |
|---|---|
| Coordination Geometry | Octahedral |
| Point Group | Oₕ |
| Cl-Rh-Cl Bond Angle (adjacent) | 90° |
| Cl-Rh-Cl Bond Angle (opposite) | 180° |
UV-Visible Spectroscopy for Complex Formation and Reaction Monitoring
UV-Visible spectroscopy is a valuable tool for studying the electronic transitions within the d-orbitals of the rhodium(III) ion and is particularly useful for monitoring the formation of the [RhCl₆]³⁻ complex in solution. The color of rhodium(III) chloride solutions changes significantly, from yellow to a raspberry-red, as the coordination environment of the rhodium ion changes. nih.gov These color changes correspond to shifts in the absorption bands in the UV-Visible spectrum.
Studies investigating the speciation of Rh(III) in chloride media show that as the chloride concentration increases, aquated species like [RhCl(H₂O)₅]²⁺ are converted to higher chloro-complexes. nih.gov The final species in this series is the [RhCl₆]³⁻ ion, which is predominant in solutions with a large excess of chloride. The formation of each distinct [RhClₙ(H₂O)₆₋ₙ]³⁻ⁿ species can be tracked by the appearance and growth of its characteristic absorption bands. By applying techniques like Principal Component Analysis (PCA) to a series of spectra, the individual absorption profiles of species such as [RhCl₄]⁻, [RhCl₅]²⁻, and [RhCl₆]³⁻ can be resolved.
| Complex Species | Absorption Band 1 (λₘₐₓ, nm) | Absorption Band 2 (λₘₐₓ, nm) |
|---|---|---|
| [RhCl₆]³⁻ | ~510-520 samaterials.com | ~410-420 samaterials.com |
| [RhCl₅(H₂O)]²⁻ | ~490-500 | ~390-400 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and are used to characterize the bonds within both the [RhCl₆]³⁻ anion and the NH₄⁺ cation in rhodium(3+) triammonium (B15348185) hexachloride.
For an octahedral complex like [RhCl₆]³⁻ (Oₕ symmetry), group theory predicts specific vibrational modes that are either IR or Raman active, or silent (active in neither). The key vibrations for the Rh-Cl bonds include stretching and bending modes. For instance, the symmetric stretch (A₁g) is Raman active only, while the asymmetric stretch (T₁u) is IR active only.
The ammonium cation (NH₄⁺), which has tetrahedral (Tₐ) symmetry, also exhibits characteristic IR and Raman active vibrations. These include N-H stretching and H-N-H bending modes. The presence of bands corresponding to both the [RhCl₆]³⁻ anion and the NH₄⁺ cation in the spectra confirms the composition of the salt.
| Ion | Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Spectroscopic Activity |
|---|---|---|---|---|
| [RhCl₆]³⁻ | ν₁ (Rh-Cl stretch) | A₁g | ~300-350 | Raman |
| [RhCl₆]³⁻ | ν₃ (Rh-Cl stretch) | T₁u | ~300-350 | IR |
| [RhCl₆]³⁻ | ν₅ (Cl-Rh-Cl bend) | T₂g | ~160-190 | Raman |
| NH₄⁺ | ν₃ (N-H stretch) | T₂ | ~3145 | IR & Raman |
| NH₄⁺ | ν₄ (H-N-H bend) | T₂ | ~1400 | IR & Raman |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study transition metal complexes, providing a balance between accuracy and computational cost.
DFT calculations are instrumental in characterizing the electronic properties and the nature of the rhodium-chlorine bonds within the [RhCl6]3- anion. These calculations typically reveal the distribution of electron density, molecular orbital compositions, and the extent of covalent versus ionic character in the metal-ligand bonds.
The bonding in [RhCl6]3- can be described through the interaction of the Rh(III) d-orbitals with the p-orbitals of the six chloride ligands. In an octahedral environment, the d-orbitals of the rhodium cation split into two sets: the lower-energy t2g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx2-y2, dz2). For a Rh(III) ion, which has a d6 electron configuration, in a strong ligand field provided by the chloride ions, the electrons will occupy the t2g orbitals, leading to a low-spin configuration.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can quantify the charge transfer between the chloride ligands and the rhodium center, providing a more detailed picture of the covalency of the Rh-Cl bonds.
Table 1: Representative Data from DFT/NBO Analysis of a Hexachlorometallate Anion
| Parameter | Description | Typical Calculated Value |
| Natural Charge on Metal | The calculated charge on the central metal ion after accounting for electron donation from the ligands. | Varies depending on the metal and ligands. |
| Natural Charge on Ligand | The calculated charge on each chloride ligand. | Varies depending on the metal and ligands. |
| Wiberg Bond Index (Rh-Cl) | A measure of the covalent bond order between rhodium and chlorine. | Varies depending on the metal and ligands. |
| Donor-Acceptor Interactions | Energy of charge transfer interactions from filled ligand orbitals to empty metal orbitals. | Varies depending on the metal and ligands. |
Note: Specific values for [RhCl6]3- would require dedicated computational studies.
Time-Dependent DFT (TD-DFT) is a widely used method to calculate the electronic excited states of molecules. ohio-state.edu For [RhCl6]3-, TD-DFT can predict the energies of electronic transitions, which correspond to the absorption of light in the UV-Vis region. These transitions are typically from the filled t2g orbitals to the empty eg orbitals (d-d transitions) or from ligand-based orbitals to the metal d-orbitals (ligand-to-metal charge transfer, LMCT).
The ground state of the low-spin d6 [RhCl6]3- ion is a singlet state (1A1g). The lowest energy excited states are typically triplet and singlet states arising from the t2g -> eg electronic promotion. TD-DFT calculations can provide the energies of these transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands in the electronic spectrum.
Table 2: Predicted Electronic Transitions for a d6 Octahedral Complex using TD-DFT
| Transition | Description | Predicted Energy (eV) | Oscillator Strength |
| 1A1g -> 1T1g | Spin-allowed d-d transition | Varies | Typically weak |
| 1A1g -> 1T2g | Spin-allowed d-d transition | Varies | Typically weak |
| 1A1g -> 3T1g | Spin-forbidden d-d transition | Varies | Very weak |
| 1A1g -> 3T2g | Spin-forbidden d-d transition | Varies | Very weak |
| Ligand -> t2g | LMCT | Varies | Often strong |
| Ligand -> eg | LMCT | Varies | Often strong |
Note: The specific energies and oscillator strengths are highly dependent on the computational method and the specific complex.
Molecular Dynamics Simulations for Solvation Structure and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For rhodium(3+) triammonium (B15348185) hexachloride in solution, MD simulations can provide detailed insights into the solvation structure around the [RhCl6]3- and NH4+ ions and the nature of their intermolecular interactions with solvent molecules, such as water.
Key parameters that can be extracted from MD simulations include:
Radial Distribution Functions (RDFs): These describe how the density of solvent molecules varies as a function of distance from the ion. The positions of the peaks in the RDF correspond to the locations of the solvation shells.
Coordination Numbers: By integrating the RDF up to its first minimum, the average number of solvent molecules in the first solvation shell can be determined.
Solvent Dynamics: MD simulations can also be used to study the exchange of solvent molecules between the solvation shells and the bulk solvent, providing information on the lability of the coordinated solvent molecules.
Mechanistic Insights into Reactivity and Ligand Exchange Pathways
Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions involving transition metal complexes. For [RhCl6]3-, this includes studying ligand exchange reactions, where one or more chloride ligands are replaced by other ligands, such as water or ammonia (B1221849).
DFT calculations can be used to map out the potential energy surface for a given reaction. This involves identifying the structures and energies of reactants, products, intermediates, and transition states. From this information, the activation energy for the reaction can be determined, which provides insight into the reaction rate.
For octahedral complexes like [RhCl6]3-, ligand substitution reactions can proceed through associative, dissociative, or interchange mechanisms. Computational studies can help to distinguish between these pathways by calculating the energies of the corresponding intermediates and transition states. For instance, an associative mechanism would involve a seven-coordinate intermediate, while a dissociative mechanism would proceed through a five-coordinate intermediate.
Prediction and Interpretation of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For rhodium(3+) triammonium hexachloride, this includes vibrational (infrared and Raman) and electronic (UV-Vis) spectroscopy.
As mentioned in section 6.1.2, TD-DFT is the workhorse for predicting UV-Vis spectra. By comparing the calculated spectrum with the experimental one, the nature of the electronic transitions can be assigned.
For vibrational spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the [RhCl6]3- anion. These calculations can aid in the assignment of the peaks in the experimental IR and Raman spectra. The number and symmetry of the predicted vibrational modes are determined by the point group of the molecule. For an octahedral [RhCl6]3- complex (Oh symmetry), the expected vibrational modes can be predicted by group theory.
Table 3: Predicted Vibrational Modes for an Octahedral [MX6] Complex
| Symmetry | Activity | Description |
| A1g | Raman active | Symmetric M-X stretch |
| Eg | Raman active | Asymmetric M-X stretch |
| T1u | IR active | Asymmetric M-X stretch |
| T1u | IR active | X-M-X bend |
| T2g | Raman active | X-M-X bend |
| T2u | Inactive | X-M-X bend |
Comparative Computational Studies with Other Hexachlorometallates
Comparative computational studies of a series of related compounds can reveal important trends in their properties. For [RhCl6]3-, it would be insightful to compare its calculated properties with those of other hexachlorometallate anions, such as [IrCl6]3-, [CoCl6]3-, and [FeCl6]3-.
Such studies could focus on trends in:
Metal-Ligand Bond Lengths and Strengths: How the M-Cl bond distance and bond strength vary down a group or across a period.
Electronic Structure: Differences in the d-orbital splitting (ligand field strength) and the degree of covalency in the M-Cl bonds.
Redox Potentials: The ease with which the metal center can be oxidized or reduced.
Reactivity: Trends in the rates of ligand exchange or other reactions.
For example, a comparative DFT study of [RhCl6]3- and its iridium analogue, [IrCl6]3-, would likely show that the Ir-Cl bond is more covalent due to the greater spatial extent of the 5d orbitals of iridium compared to the 4d orbitals of rhodium. This increased covalency would also be expected to lead to a larger ligand field splitting for the iridium complex.
Applications in Advanced Materials Science As a Precursor
Precursor for Rhodium Nanoparticle Synthesis and Controlled Growth
While specific research detailing the use of rhodium(3+) triammonium (B15348185) hexachloride for nanoparticle synthesis is not extensively documented, its function as a source of Rh(III) ions makes it a viable precursor. The synthesis of rhodium nanoparticles typically involves the reduction of a rhodium salt in the presence of a stabilizing agent. nih.gov Various rhodium precursors, such as rhodium(III) chloride (RhCl₃) and rhodium(III) acetylacetonate (B107027) (Rh(acac)₃), are widely used to produce rhodium nanoparticles with controlled sizes and shapes. nih.govsciltp.com The choice of precursor can significantly influence the resulting nanoparticle morphology and size distribution. For instance, the presence of chloride ions, such as those in rhodium(3+) triammonium hexachloride, has been shown to enhance the dispersion of metal atoms during the reduction process, leading to the formation of smaller nanoparticles. sciltp.com
The controlled growth of rhodium nanoparticles is crucial for tailoring their properties for specific applications. nih.gov Seed-mediated growth is a common and effective technique where pre-existing small rhodium nanoparticles, or "seeds," are introduced into a growth solution containing the rhodium precursor. nih.gov The precursor then deposits onto the surface of these seeds, allowing for the controlled enlargement of the nanoparticles. The rate of precursor addition is a critical parameter in this process; a slower addition rate generally promotes more uniform, layer-by-layer growth, leading to well-defined shapes such as cuboctahedra. nih.gov Conversely, a faster addition can lead to more anisotropic or irregular structures. nih.gov Given its chemical composition, this compound could be employed in such seeded-growth protocols as the source of rhodium for nanoparticle growth.
The table below summarizes findings from studies using other rhodium precursors, which provide a basis for understanding the potential role of this compound in nanoparticle synthesis.
| Precursor System | Synthesis Method | Key Findings |
| RhCl₃ and Rh(acac)₃ | Impregnation on SBA-15 support | The ratio of chloride to acetylacetonate precursors controls the size of Rh nanoparticles between 1.6 and 6.4 nm. sciltp.com |
| RhCl₃ in ethylene (B1197577) glycol with PVP | Seeded Growth | Small Rh seeds were synthesized and used to grow larger nanoparticles with controlled sizes (3-7 nm) and shapes (cuboctahedra and multipods). nih.gov |
| Rhodium-triphenylphosphine clusters | Seeded Growth | The rate of rhodium monomer addition was critical for achieving monodispersity and controlling the shape of the nanoparticles. nih.gov |
Role in the Synthesis of Other Rhodium-Containing Compounds and Material Systems
This compound is a documented starting material for the synthesis of other important rhodium-containing compounds. Specifically, it has been used to prepare ammonium (B1175870) pentachloroaminerhodate(III), (NH₄)₂[Rh(NH₃)Cl₅]. In one synthetic procedure, this compound monohydrate, (NH₄)₃[RhCl₆]·H₂O, is dissolved in hot water, followed by the addition of a saturated aqueous solution of ammonium chloride and then an ammonium acetate (B1210297) solution. This process results in the formation of dark-orange crystals of (NH₄)₂[Rh(NH₃)Cl₅]. This demonstrates the utility of this compound as a precursor for creating more complex rhodium coordination compounds.
The synthesis of various rhodium(III) chloroamines is significant as these compounds are often the primary starting materials for preparing catalytically active rhodium(I) and rhodium(III) species. The general applicability of using rhodium(III) chloroamines to produce other rhodium compounds, such as [Rh(NH₃)₆]Cl₃, highlights the foundational role of precursors like this compound in the broader field of rhodium chemistry.
The following table outlines the synthesis of a rhodium-containing compound using this compound as a precursor.
| Precursor | Reagents | Product |
| (NH₄)₃[RhCl₆]·H₂O | Ammonium chloride, Ammonium acetate | (NH₄)₂[Rh(NH₃)Cl₅] |
Methodologies for Controlled Material Synthesis Utilizing this compound
Methodologies for the controlled synthesis of advanced materials often rely on the careful selection of precursors and reaction conditions to dictate the final material's properties. While specific protocols detailing the use of this compound are not widespread, the general principles of controlled material synthesis using other rhodium precursors are well-established and can be extrapolated.
One of the most powerful techniques for controlled nanomaterial synthesis is the polyol method . In this approach, a high-boiling-point alcohol, such as ethylene glycol, acts as both the solvent and the reducing agent. A rhodium precursor, like this compound, would be dissolved in the polyol and heated. The elevated temperature facilitates the reduction of the Rh(III) ions to elemental rhodium, leading to the nucleation and growth of nanoparticles. The presence of a capping agent, such as polyvinylpyrrolidone (B124986) (PVP), is crucial to prevent aggregation and to control the shape of the growing nanocrystals. nih.gov By adjusting parameters like reaction temperature, precursor concentration, and the type and concentration of the capping agent, the size and morphology of the resulting rhodium nanoparticles can be finely tuned. nih.govresearchgate.net
Kinetically controlled synthesis is another important methodology. This approach focuses on manipulating the reaction rates to guide the formation of specific nanoparticle shapes. researchgate.net For instance, by controlling the reduction kinetics of the rhodium precursor, different crystal facets can be encouraged to grow at different rates, leading to shapes such as cubes, octahedra, or more complex structures. researchgate.netsciopen.com This can be achieved by varying the injection rate of the precursor solution or by using different reducing agents. nih.govresearchgate.net The use of a halide-free precursor can also be important in some kinetically controlled syntheses to avoid oxidative etching. researchgate.net
The table below summarizes key aspects of these methodologies, which are applicable to rhodium precursors like this compound.
| Methodology | Description | Key Control Parameters |
| Polyol Method | A high-boiling point alcohol serves as both solvent and reducing agent for the rhodium precursor. A capping agent is typically used to control growth and prevent aggregation. nih.gov | Reaction temperature, precursor concentration, type and concentration of capping agent. nih.govresearchgate.net |
| Seed-Mediated Growth | Pre-formed rhodium nanoparticles (seeds) are used as nucleation sites for the further deposition of rhodium from a precursor. nih.gov | Seed concentration, precursor addition rate, solvent viscosity. nih.gov |
| Kinetically Controlled Synthesis | Manipulation of reaction kinetics to favor the growth of specific crystal facets, leading to shape-controlled nanoparticles. researchgate.net | Precursor injection rate, choice of reducing agent, reaction temperature. researchgate.netsciopen.com |
Catalytic Relevance and Reaction Mechanisms
Role of Rhodium(III) Chloro Complexes in Homogeneous Catalysis
Rhodium(III) chloro complexes, including the hexachloridorhodate(III) anion found in rhodium(3+) triammonium (B15348185) hexachloride, are pivotal starting materials in organometallic chemistry and homogeneous catalysis. nih.gov While rhodium is often employed in its Rh(I) oxidation state for many catalytic processes, Rh(III) compounds like hydrated rhodium trichloride (B1173362) (RhCl₃·xH₂O) and its salts are common commercial forms and precursors. wikipedia.org These stable, octahedral Rh(III) complexes can be converted into catalytically active species, often through reduction to Rh(I) or by ligand substitution to generate a more reactive Rh(III) center. nih.govwikipedia.org
The hexachloridorhodate(III) anion, [RhCl₆]³⁻, serves as a versatile precursor for synthesizing a range of rhodium catalysts. nih.gov For instance, it can be used to prepare other Rh(III) chloroamines or organometallic Rh(III) complexes, which are themselves active catalysts or precatalysts. nih.govnih.gov The reaction of Rh(III) chloro complexes with organic molecules like olefins or carbon monoxide can lead to the formation of organometallic intermediates, which are central to catalytic cycles for reactions such as C-H functionalization, hydroformylation, and carbonylation. wikipedia.orgacs.org The stability and ready availability of Rh(III) chloro complexes make them convenient for generating more reactive, coordinatively unsaturated species required for catalysis. nih.govwikipedia.org
Mechanistic Studies of Rhodium(III)-Catalyzed Reactions
Mechanistic investigations, often aided by computational methods like Density Functional Theory (DFT), have been crucial in understanding how Rh(III) catalysts operate. acs.orgaip.orgresearchgate.net A common catalytic cycle involving a Rh(III) species often includes three primary steps: C-H bond activation, transformation of the resulting C-Rh bond (e.g., through insertion of another molecule), and regeneration of the active catalyst. acs.org
For example, in many C-H functionalization reactions, a Rh(III) complex coordinates to a directing group on the substrate, facilitating the cleavage of a nearby C-H bond to form a five- or six-membered rhodacycle intermediate. acs.orgresearchgate.net This C-Rh bond can then undergo insertion reactions with partners like alkynes, alkenes, or carbon monoxide. acs.orgaip.org The final step often involves reductive elimination, which forms the desired product and regenerates the Rh(III) catalyst, or sometimes a Rh(I) species that is then re-oxidized to Rh(III) to restart the cycle. acs.org
The presence of water, either as a solvent or as a coordinated ligand, can significantly influence the course and efficiency of rhodium-catalyzed reactions. nih.govrsc.orgresearchgate.net While rhodium(3+) triammonium hexachloride is an anhydrous salt, its dissolution in aqueous media or the use of hydrated rhodium trichloride introduces water molecules into the coordination sphere of the rhodium center.
Coordinated water can play several roles. It can act as a labile ligand, easily displaced by a substrate to open up a coordination site for catalysis. numberanalytics.com In some reactions, water can participate directly in the mechanism, for instance, by acting as a proton source or a nucleophile. The use of water as a solvent is also a key aspect of "green chemistry," offering environmental and economic advantages. nih.govresearchgate.net For example, rhodium-catalyzed hydroformylation has been successfully implemented in aqueous biphasic systems, where a water-soluble rhodium catalyst facilitates the reaction of water-insoluble olefins. researchgate.netwikipedia.org This approach simplifies catalyst recovery and recycling, a crucial factor given the high cost of rhodium. researchgate.net Research has demonstrated that using water as a co-solvent can enhance both the rate and selectivity toward desired products, such as linear alcohols in hydroformylation-hydrogenation reactions. rsc.org
Ligand lability, the ease with which a ligand can be replaced in a metal complex, is a critical factor in catalysis. numberanalytics.com For a catalytic cycle to proceed, ligands must be able to dissociate from the metal center to allow the substrate to bind, and new ligands must be able to coordinate. numberanalytics.com In the context of rhodium(III) chloro complexes, the chloride ligands are relatively labile and can be substituted by other ligands or substrates, initiating the catalytic process.
The nature of the other ligands in the complex profoundly affects the catalyst's activity and selectivity. nih.gov Weak field ligands, such as water, tend to form weaker bonds and are more labile, while strong field ligands, like carbon monoxide or cyanide, form stronger bonds and are less labile. numberanalytics.com The steric and electronic properties of ligands, particularly the cyclopentadienyl (B1206354) (Cp) ligands and their derivatives often used in Rh(III) catalysis, can be tuned to control the outcome of a reaction. nih.gov For instance, modifying the Cp ligand has been shown to dramatically affect the regioselectivity of C-H functionalization reactions. nih.govacs.org The ability to fine-tune the ligand environment allows for the optimization of catalysts for specific transformations, enhancing both reaction efficiency and the selectivity for the desired product. nih.govnumberanalytics.com
Comparison with Other Rhodium Oxidation States in Catalysis
Rhodium can exist in a range of oxidation states, from -3 to +5, but Rh(I) and Rh(III) are the most common and catalytically relevant. wikipedia.org The choice of oxidation state is crucial as it dictates the geometry of the complex and its reactivity.
| Oxidation State | Typical Geometry | Electron Configuration | Role in Catalysis | Example Reaction |
| Rhodium(I) | Square Planar, Trigonal Bipyramidal | d⁸ | Active catalyst in hydrogenation, hydroformylation, and carbonylation. Often involved in oxidative addition/reductive elimination cycles. wikipedia.orgnumberanalytics.comnih.gov | Alkene Hydrogenation (Wilkinson's Catalyst) numberanalytics.com |
| Rhodium(III) | Octahedral | d⁶ | Often a stable precatalyst, but also an active species in C-H activation and functionalization. wikipedia.orgacs.org Can participate in Rh(I)/Rh(III) or Rh(III)/Rh(V) cycles. acs.orgacs.org | C-H Functionalization nih.gov |
| Rhodium(V) | Octahedral | d⁴ | Invoked as a high-energy intermediate in certain reactions, such as C-H activation and borylation, requiring strong donor ligands for stabilization. wikipedia.orgresearchgate.netacs.org | Borylation Reactions wikipedia.org |
Rhodium(I) complexes, with their d⁸ electron configuration, are typically 16-electron species that readily undergo oxidative addition, increasing the oxidation state to Rh(III). This Rh(I)/Rh(III) cycle is fundamental to many important industrial processes, including the Monsanto and Cativa processes for acetic acid synthesis and hydroformylation. numberanalytics.comrsc.org
Rhodium(III) complexes are d⁶ and generally adopt a more stable 18-electron octahedral geometry, making them less reactive than their Rh(I) counterparts. wikipedia.org However, they are key players in the growing field of C-H functionalization. nih.gov In these reactions, the catalytic cycle may involve only the Rh(III) state or shuttle between Rh(III) and a higher Rh(V) oxidation state. acs.orgresearchgate.netacs.org
Higher oxidation states like Rh(IV) and Rh(V) have been identified or proposed as transient intermediates in certain catalytic cycles, particularly in electrochemical or oxidative C-H functionalization reactions. acs.orgnih.gov These high-valent species are highly reactive and their formation and participation can open up new reaction pathways. acs.org The comparison between these oxidation states highlights the versatility of rhodium as a catalyst, capable of participating in diverse reaction mechanisms by cycling through various electronic states. numberanalytics.com
Future Research Directions
Advanced Spectroscopic Studies of Solution-Phase Dynamics and Speciation Under Varied Conditions
In dilute aqueous solutions, rhodium(3+) triammonium (B15348185) hexachloride can undergo partial hydrolysis, forming species such as [RhCl₅(H₂O)]²⁻. wikipedia.org A comprehensive understanding of the dynamics and the variety of species present in solution under different conditions (e.g., pH, concentration, temperature) is still needed. Advanced spectroscopic techniques, similar to the ¹⁰³Rh NMR spectroscopy used to characterize aqueous solutions of rhodium trichloride (B1173362) hydrate (B1144303), could provide detailed insights into the behavior of the [RhCl₆]³⁻ anion in solution. wikipedia.org
Computational Design and Validation of Novel Rhodium(III) Coordination Environments
Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for investigating the mechanisms of rhodium(III)-catalyzed reactions and predicting the stability of various isomers. nih.govresearchgate.netacs.org Future research could leverage these computational methods to design and validate novel coordination environments around the Rh(III) center. By systematically modifying ligands, it may be possible to fine-tune the electronic and steric properties of the complex, leading to catalysts with enhanced activity and selectivity for specific chemical transformations. researchgate.netrsc.org
Exploration of New Precursor Applications in Emerging Advanced Material Systems
As a source of rhodium, (NH₄)₃[RhCl₆] is a valuable precursor for advanced materials. matthey.com Research is ongoing into the creation of rhodium-based nanomaterials, such as nanorods and atomically dispersed single-atom catalysts, which have applications in catalysis, electronics, and biomedicine. rsc.orgamericanelements.com Future work could focus on using rhodium(3+) triammonium hexachloride in novel synthesis protocols to create materials with precisely controlled size, shape, and surface properties for next-generation technologies. youtube.com
Fundamental Mechanistic Understanding of Redox and Photochemical Processes in [RhCl₆]³⁻ Systems
Rhodium complexes are known to participate in light-driven hydrogen evolution and other photocatalytic processes. nih.gov These reactions often involve complex redox cycles, potentially including Rh(III)/Rh(I) or Rh(III)/Rh(V) intermediates. nih.govacs.org A fundamental mechanistic understanding of the electron transfer steps, redox potentials, and photochemical behavior of the [RhCl₆]³⁻ anion is crucial. Such studies could unlock its potential in artificial photosynthesis and other solar energy conversion schemes. Elucidating these pathways will be key to designing more efficient and robust molecular systems for these applications. nih.gov
Elucidation of Remaining Unknown Crystal Structures within the [RhClₓ(NH₃)₆₋ₓ] Series
While the structures of several rhodium(III) chloroamine complexes have been determined, not all theoretically possible compounds within the [RhClₓ(NH₃)₆₋ₓ] series have been isolated and structurally characterized. mdpi.com For instance, the crystal structures of cis-[Rh(NH₃)₄Cl₂]Cl and others were unknown for a long time, highlighting gaps in the fundamental crystal chemistry of this important class of compounds. mdpi.com Future synthetic and crystallographic work should aim to systematically synthesize and elucidate the structures of the remaining members of this series. This would provide a complete picture of the structural landscape, informing our understanding of the packing forces and intermolecular interactions that govern these complexes. researchgate.netmdpi.com
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | (NH₄)₃[RhCl₆] |
| Ammonium (B1175870) hexachlororhodate(III) | (NH₄)₃[RhCl₆] |
| Rhodium Trichloride | RhCl₃ |
| Ammonium Chloride | NH₄Cl |
| Rhodium(III) chloride hydrate | RhCl₃·xH₂O |
| Aqua-pentachloro-rhodate(III) | [RhCl₅(H₂O)]²⁻ |
| cis-Dichlorotetramminerhodium(III) chloride | cis-[Rh(NH₃)₄Cl₂]Cl |
Q & A
What synthetic methods yield rhodium(3+) triammonium hexachloride with high crystallinity for structural studies?
Answer:
High-crystallinity this compound can be synthesized via slow diffusion-controlled crystallization in hydrochloric acid. A mixture of triethylenetetrammonium chloride and rhodium trichloride in HCl is allowed to crystallize at room temperature, enabling the formation of well-defined single crystals. This method ensures controlled ionic interactions and minimizes defects, as demonstrated by single-crystal X-ray diffraction (SC-XRD) data . Key parameters include:
- HCl concentration : Critical for maintaining ionic strength and solubility.
- Crystallization time : Extended periods (days to weeks) promote ordered lattice formation.
How is the octahedral geometry of the [RhCl₆]³⁻ anion experimentally validated?
Answer:
The octahedral coordination of Rh³⁺ in [RhCl₆]³⁻ is confirmed through SC-XRD and bond-length analysis . For example:
What advanced techniques characterize the hydrogen-bonding network in this compound?
Answer:
The 3D hydrogen-bonding framework is analyzed using:
- SC-XRD : Identifies N–H∙∙∙Cl interactions (N–Cl distances: 3.165–3.267 Å) between NH₃/NH₂ groups and [RhCl₆]³⁻ .
- Infrared (IR) spectroscopy : N–H stretching modes (3100–3300 cm⁻¹) indicate weak hydrogen bonds, consistent with elongated H∙∙∙Cl distances (2.28–2.45 Å) .
- Thermogravimetric analysis (TGA) : Quantifies thermal stability linked to hydrogen-bond strength.
How do researchers assess the purity and stoichiometry of this compound?
Answer:
Elemental analysis (EA) and inductively coupled plasma mass spectrometry (ICP-MS) are employed:
- EA : Quantifies C, H, N, and Cl to verify the [(NH₄)₃RhCl₆] formula.
- ICP-MS : Measures Rh content (≥27.5% w/w) and detects trace impurities (e.g., Fe ≤0.005%) .
- X-ray fluorescence (XRF) : Non-destructive validation of bulk composition.
How does the electronic structure of Rh³⁺ influence the compound’s photocatalytic or catalytic properties?
Answer:
Rh³⁺’s d⁶ electronic configuration enables ligand-to-metal charge transfer (LMCT) transitions, which are critical for photocatalysis. Mid-gap states formed by Rh³⁺ doping (e.g., in BaTiO₃) enhance visible-light absorption, as shown by UV-Vis diffuse reflectance spectroscopy (DRS) and density functional theory (DFT) calculations. The absence of Rh⁴⁺ states (confirmed by XPS) prevents recombination, improving efficiency .
How does this compound compare structurally to analogous hexachlorometallates (e.g., Ir³⁺ or Ru³⁺ complexes)?
Answer:
Comparative studies reveal:
- Symmetry : [RhCl₆]³⁻ adopts higher symmetry (1-site) vs. [IrCl₆]³⁻ (lower symmetry in K₃IrCl₆) .
- Hydrogen bonding : Rhodium complexes exhibit weaker N–H∙∙∙Cl interactions compared to Ru analogs due to larger ionic radii .
- Thermal stability : Rhodium derivatives are less hygroscopic than Na₃RhCl₆, as shown by TGA .
What computational methods model the electronic and vibrational properties of this compound?
Answer:
- DFT calculations : Predict electronic structure (bandgap ~3.2 eV) and vibrational modes.
- Molecular dynamics (MD) simulations : Model hydrogen-bond dynamics and lattice stability.
- SC-XRD-derived crystallographic data (e.g., CIF files) serve as input for simulations .
How are environmental and safety risks mitigated during handling of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
